molecular formula C22H21ClN4O2 B7040465 N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Cat. No.: B7040465
M. Wt: 408.9 g/mol
InChI Key: UZDQYBGMCIXDBI-UHFFFAOYSA-N
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Description

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a complex organic compound that features a benzimidazole core linked to a chlorophenyl group and an oxazole ring

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c1-14-18(15(2)29-26-14)11-12-21(28)25-22-24-19-5-3-4-6-20(19)27(22)13-16-7-9-17(23)10-8-16/h3-10H,11-13H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDQYBGMCIXDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.

    Attachment of Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving 3,5-dimethyl-4-nitroisoxazole and a suitable reducing agent.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the oxazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and oxazole rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups in the oxazole ring, converting them to amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorosulfonic acid under controlled conditions.

Major Products

    Oxidation: N-oxides of the benzimidazole and oxazole rings.

    Reduction: Amines derived from the reduction of nitro groups.

    Substitution: Halogenated derivatives or sulfonated products depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the benzimidazole and oxazole rings, which are known to interact with biological targets such as DNA and enzymes.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. The benzimidazole core is a common motif in many drugs, suggesting that this compound could serve as a lead compound for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical stability and reactivity of the benzimidazole and oxazole rings.

Mechanism of Action

The mechanism of action of N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes, while the oxazole ring may inhibit enzyme activity by binding to active sites.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Oxazole Derivatives: Compounds such as oxaprozin, a nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is unique due to the combination of the benzimidazole and oxazole rings, which may confer a broader range of biological activities and chemical reactivity compared to compounds containing only one of these rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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